5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione
CAS No.: 1042633-64-6
Cat. No.: VC2550157
Molecular Formula: C11H6BrN3O3
Molecular Weight: 308.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042633-64-6 |
|---|---|
| Molecular Formula | C11H6BrN3O3 |
| Molecular Weight | 308.09 g/mol |
| IUPAC Name | 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)indole-2,3-dione |
| Standard InChI | InChI=1S/C11H6BrN3O3/c12-6-1-2-8-7(3-6)10(16)11(17)15(8)4-9-13-5-18-14-9/h1-3,5H,4H2 |
| Standard InChI Key | JVRRUXPWYUPVTN-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Br)C(=O)C(=O)N2CC3=NOC=N3 |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=O)C(=O)N2CC3=NOC=N3 |
Introduction
Chemical Structure and Properties
Molecular Structure
5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione possesses a complex heterocyclic structure with several distinctive features. The compound contains an indole core with a bromine atom substitution at position 5 and a 1,2,4-oxadiazol-3-ylmethyl group attached to the nitrogen atom at position 1. The indole nucleus consists of a benzene ring fused with a pyrrole ring, forming the bicyclic structure that serves as the foundation for this compound. The molecule also features a dione functionality at positions 2 and 3 of the indole ring, which significantly contributes to its chemical reactivity and biological activities.
The 1,2,4-oxadiazole moiety is a five-membered heterocyclic ring containing three heteroatoms—one oxygen and two nitrogen atoms—arranged in a specific pattern. This structural component plays a crucial role in the compound's biological interactions, particularly through hydrogen bonding capabilities with target enzymes and receptors in biological systems.
Physical Properties
The physical properties of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione are summarized in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical Properties of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione
| Property | Value |
|---|---|
| CAS Number | 1042633-64-6 |
| Molecular Formula | C11H6BrN3O3 |
| Molecular Weight | 308.09 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Likely soluble in organic solvents due to structural characteristics |
| Storage Conditions | Room temperature, protected from light and moisture (typical for similar compounds) |
| Research Designation | For research use only, not for human or veterinary use |
The compound's molecular weight of 308.09 g/mol is attributable to its complex structure containing multiple heteroatoms including bromine, nitrogen, and oxygen. The presence of the bromine atom significantly contributes to its molecular weight and likely influences its solubility profile and partition coefficient.
Chemical Reactivity
The chemical reactivity of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione is determined by its functional groups and structural features. The compound's reactivity profile includes several key aspects:
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The bromine atom at position 5 serves as a potential site for substitution reactions and can participate in halogen bonding interactions with biological targets.
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The carbonyl groups at positions 2 and 3 (dione functionality) are susceptible to nucleophilic attack and can form hydrogen bonds with amino acid residues in proteins.
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The 1,2,4-oxadiazole ring acts as a hydrogen bond acceptor, facilitating interactions with biological targets through non-covalent binding.
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The methylene bridge connecting the oxadiazole moiety to the indole nitrogen provides conformational flexibility, potentially allowing the molecule to adopt optimal orientations for binding to target proteins.
These chemical characteristics collectively contribute to the compound's biological activities and pharmaceutical potential, making it a subject of interest in medicinal chemistry research.
Synthesis and Preparation
Purification Techniques
Following synthesis, 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione requires purification to remove reaction byproducts and unreacted starting materials. The purification process typically employs various chromatographic and recrystallization techniques:
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Column chromatography, which separates compounds based on their differential affinities for stationary and mobile phases
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Recrystallization from appropriate solvent systems to obtain pure crystalline material
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In some cases, preparative high-performance liquid chromatography (HPLC) for achieving high purity
These purification steps are critical for obtaining research-grade material suitable for biological evaluation and structural characterization studies.
Biological Activities
Anti-inflammatory Activities
The anti-inflammatory potential of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione aligns with the known properties of many indole derivatives. Inflammation is a complex biological response involving multiple signaling pathways and cellular processes, and compounds that can modulate these responses have significant therapeutic potential.
The anti-inflammatory effects may involve:
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Inhibition of pro-inflammatory cytokine production
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Modulation of NF-κB signaling pathways
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Reduction of reactive oxygen species generation
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Interference with prostaglandin synthesis pathways
These activities position the compound as a potential candidate for development as an anti-inflammatory agent for conditions characterized by excessive inflammatory responses.
| Mechanism | Description | Relevance to Cancer Therapy |
|---|---|---|
| Apoptosis Induction | Promotion of programmed cell death | Selective elimination of cancer cells |
| Cell Cycle Arrest | Inhibition of cancer cell proliferation | Prevention of tumor growth |
| Anti-angiogenesis | Inhibition of new blood vessel formation | Limiting tumor nutrient supply |
| Metastasis Inhibition | Prevention of cancer spread | Reducing cancer progression |
| Signal Transduction Modulation | Interference with oncogenic signaling pathways | Targeting cancer-specific vulnerabilities |
The specific anticancer targets and efficacy of this compound would require further investigation through in vitro and in vivo models to fully characterize its potential as an anticancer agent.
Antimicrobial Activities
5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione has potential antimicrobial properties characteristic of many indole derivatives. The compound may exert antimicrobial effects against various pathogens, including bacteria and fungi.
Potential antimicrobial mechanisms include:
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Disruption of microbial cell membranes
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Inhibition of essential microbial enzymes
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Interference with microbial DNA replication
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Biofilm formation inhibition
The presence of the bromine atom and the 1,2,4-oxadiazole moiety likely contributes to the compound's antimicrobial potential through specific interactions with microbial targets.
Mechanism of Action
Molecular Interactions
The biological activities of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione are mediated through specific molecular interactions with biological targets. The compound's diverse functional groups enable multiple interaction types:
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The oxadiazole ring acts as a hydrogen bond acceptor, facilitating interactions with amino acid residues in target proteins.
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The bromine atom at position 5 can participate in halogen bonding, a directional intermolecular interaction that contributes to binding affinity and selectivity.
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The carbonyl groups at positions 2 and 3 can form hydrogen bonds with nucleophilic residues in proteins.
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The indole core may engage in π-π stacking interactions with aromatic amino acid residues in target proteins.
These non-covalent interactions collectively determine the compound's binding affinity and specificity for biological targets, ultimately influencing its pharmacological effects.
Comparative Analysis
Comparison with Related Indole Derivatives
5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione is part of a broader class of indole derivatives, many with similar structural features but distinct biological profiles. Comparing this compound with structurally related molecules provides insights into the impact of specific structural modifications on biological activity.
Table 3: Comparison of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione with Related Compounds
This comparative analysis highlights how structural modifications can significantly alter the physical properties and potential biological activities of indole derivatives. For instance, the addition of a methyl group to the oxadiazole moiety in the second compound may affect lipophilicity and binding interactions, while the presence of a phenylethyl group in the fourth compound introduces additional aromatic interactions that could influence target selectivity.
Research Applications
Future Research Directions
Several key areas warrant further investigation to fully explore the potential of 5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione:
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Target identification: Employing proteomics and computational approaches to identify specific molecular targets.
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Structure-activity relationship studies: Systematic modification of the core structure to optimize activity and develop more potent derivatives.
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Pharmacokinetic and metabolic studies: Evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles.
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Formulation development: Addressing potential solubility or stability challenges through innovative formulation approaches.
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Combination studies: Assessment of synergistic effects with established therapeutic agents.
These research directions would provide a more comprehensive understanding of the compound's potential and guide its development toward specific therapeutic applications.
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